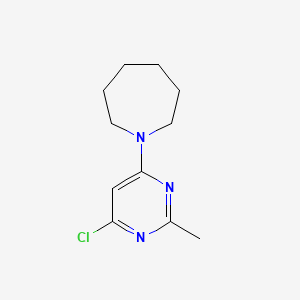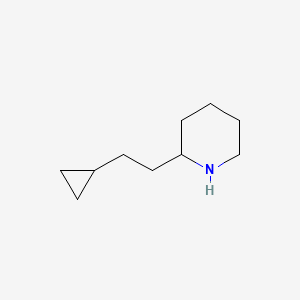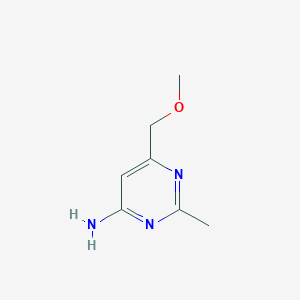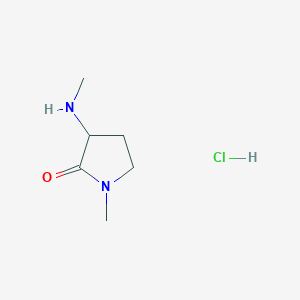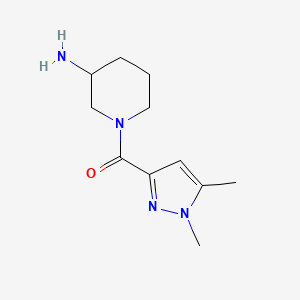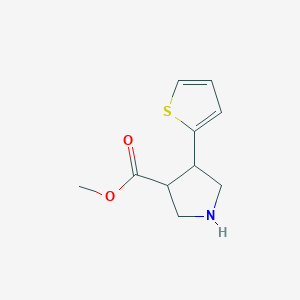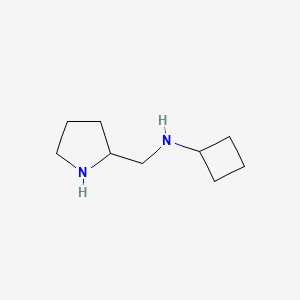
N-(pyrrolidin-2-ylmethyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is a compound that features a pyrrolidine ring attached to a cyclobutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)cyclobutanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclobutanamine moiety. One common method includes the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrrolidine or cyclobutanamine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(pyrrolidin-2-ylmethyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and biological activity . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with significant biological activities.
Cyclobutanamine: A four-membered ring amine with unique chemical properties.
Uniqueness
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is unique due to the combination of the pyrrolidine and cyclobutanamine structures, which confer distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1248944-80-0 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C9H18N2/c1-3-8(4-1)11-7-9-5-2-6-10-9/h8-11H,1-7H2 |
InChI Key |
KOYCTWUZLPIOOV-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2CCCN2 |
Canonical SMILES |
C1CC(C1)NCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


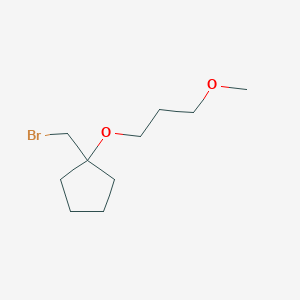
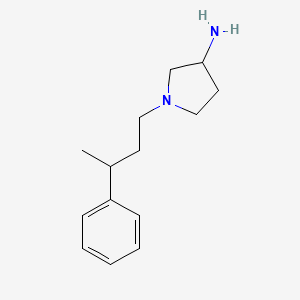


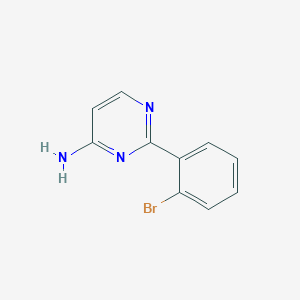
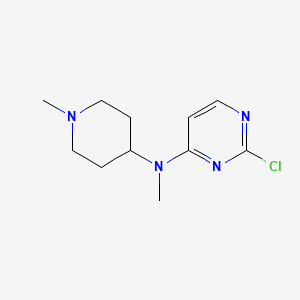
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
